Resazurin
Overview
Description
Resazurin, also known as Alamar Blue, is a phenoxazine dye that is weakly fluorescent, nontoxic, cell-permeable, and redox‐sensitive . It is used in microbiological, cellular, and enzymatic assays because it can be irreversibly reduced to the pink-colored and highly fluorescent resorufin . It has a blue to purple color above pH 6.5 and an orange color below pH 3.8 .
Synthesis Analysis
Resazurin can be synthesized by direct fluorination of resazurin with diluted [F18]-F2 gas under acidic conditions . The conversion of resazurin to resorufin in the presence of cells is used as a reporter of metabolic activity of cells and can be detected by a simple fluorometric assay .Molecular Structure Analysis
Resazurin is a small-molecular-weight phenoxazin-3-one dye . It can be reduced to resorufin by NADH, NADPH, FADH, or other biologically abundant reductive species in the presence of mitochondrial or cytoplasmic reductases .Chemical Reactions Analysis
Resazurin is reduced to resorufin by aerobic respiration of metabolically active cells, and it can be used as an indicator of cell viability . Resorufin is further converted to other species, which jeopardizes the linearity of the assays, and the interference of extracellular processes has to be accounted for when quantitative bioassays are aimed at .Physical And Chemical Properties Analysis
Resazurin has a molar mass of 229.191 g·mol−1 and is soluble in water . It is weakly fluorescent but becomes strongly fluorescent after reducing to resorufin .Scientific Research Applications
Cytotoxicity Assessment in Cell Cultures
Resazurin, known as Alamar Blue, plays a crucial role in assessing mammalian cell cytotoxicity. Initially used for monitoring bacterial and yeast contamination in milk and assessing semen quality, it has gained popularity in measuring cell proliferation and cytotoxicity. Resazurin is reduced to resorufin, which is further reduced to hydroresorufin. This process has been extensively studied, highlighting both advantages and drawbacks of using resazurin in cytotoxicity assays, especially regarding the accuracy of estimating cell populations and cellular activity (O'Brien et al., 2000).
Metabolic Indicator for Living Cells
Resazurin serves as a metabolic indicator for living cells. Studies have explored the specific intracellular location where resazurin is reduced to fluorescent resorufin, a critical aspect for interpreting cytotoxicity studies. Investigations on bacterial cells under anaerobic conditions have confirmed that this reduction occurs intracellularly, providing insights for employing resazurin as a bioassay in cytotoxicity measurement (Chen et al., 2018).
Application in Microbial Growth Estimation
In bioremediation studies, resazurin's ability to change color upon incubation with various organic chemicals used as growth substrates has been tested. This application of resazurin is effective in estimating microbial growth, offering an advantage over traditional turbidity measurements or other dye-based methods (Guérin et al., 2001).
Assessing Mitochondrial Function
Resazurin is employed in assays to study mitochondrial function in vitro. It has proven to be a sensitive and inexpensive method, easily automated for high-throughput screening. This application is particularly useful in observing the effects of various inhibitors on mitochondrial function, contributing significantly to mitochondrial research (Zhang et al., 2004).
Fertility and Embryo Development Studies
In the field of reproductive biology, resazurin has been used to assess the potential fertility of spermatozoa and the functional status of eukaryotic cells. Studies involving bovine oocytes and spermatozoa have shown that resazurin can impact embryo development, providing valuable insights into reproductive processes and potential fertility treatments (Wang et al., 1998).
Detection of Energy Metabolism Changes
Resazurin detects metabolic changes in cells, such as PC12 cells undergoing serum starvation. This application allows for the measurement of neuroprotective properties and helps in distinguishing between healthy and metabolically impaired cells. Its ease of use, cost-effectiveness, and non-invasive nature make it a valuable tool in cellular and neurological research (Magnani & Bettini, 2000).
Safety And Hazards
Future Directions
Resazurin has been used for 10 years to investigate how surface water interacts with the sediment and to calculate rates of metabolic activity . The use of molecules able to report the intracellular reducing environment through simple assays is extremely ubiquitous in biochemistry, molecular biology, and pharmacy laboratories .
properties
IUPAC Name |
7-hydroxy-10-oxidophenoxazin-10-ium-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO4/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16/h1-6,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXBWHJQWKZRKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=[N+]2[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060280 | |
Record name | Resazurin | |
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URL | https://comptox.epa.gov/dashboard/DTXSID4060280 | |
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Molecular Weight |
229.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark red solid with a greenish luster; [Merck Index] Red odorless crystals; [Carolina Biological Supply MSDS] | |
Record name | Resazurin | |
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Product Name |
Resazurin | |
CAS RN |
550-82-3 | |
Record name | Resazurin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=550-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Resazurin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550823 | |
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Record name | RESAZURIN | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56323 | |
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Record name | RESAZURIN | |
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Record name | 3H-Phenoxazin-3-one, 7-hydroxy-, 10-oxide | |
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Record name | Resazurin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060280 | |
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Record name | 7-hydroxy-3H-phenoxazin-3-one 10-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.171 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RESAZURIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FN9YD6968 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.